2-(Allyloxy)-5-chlorobenzenecarbaldehyde

Radical cyclization Chroman-4-one synthesis Silver-promoted aryldifluoromethylation

2-(Allyloxy)-5-chlorobenzenecarbaldehyde (IUPAC: 5-chloro-2-prop-2-enoxybenzaldehyde) is a bifunctional aromatic aldehyde bearing an ortho‑allyloxy group and a meta‑chlorine substituent on the benzaldehyde ring. With a molecular formula of C10H9ClO2 and a molecular weight of 196.63 g·mol⁻¹, it is commercially available at purities typically ranging from 95 % to 98 % (GC).

Molecular Formula C10H9ClO2
Molecular Weight 196.63 g/mol
CAS No. 152842-93-8
Cat. No. B133048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Allyloxy)-5-chlorobenzenecarbaldehyde
CAS152842-93-8
Molecular FormulaC10H9ClO2
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESC=CCOC1=C(C=C(C=C1)Cl)C=O
InChIInChI=1S/C10H9ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h2-4,6-7H,1,5H2
InChIKeyGWIGVDNGOWNOJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Allyloxy)-5-chlorobenzenecarbaldehyde (CAS 152842-93-8) – Core Identity for Sourcing Decisions


2-(Allyloxy)-5-chlorobenzenecarbaldehyde (IUPAC: 5-chloro-2-prop-2-enoxybenzaldehyde) is a bifunctional aromatic aldehyde bearing an ortho‑allyloxy group and a meta‑chlorine substituent on the benzaldehyde ring . With a molecular formula of C10H9ClO2 and a molecular weight of 196.63 g·mol⁻¹, it is commercially available at purities typically ranging from 95 % to 98 % (GC) . The compound serves primarily as a versatile synthetic intermediate, enabling the construction of complex heterocyclic scaffolds through its reactive aldehyde and allyl moieties .

Why 2-(Allyloxy)-5-chlorobenzenecarbaldehyde Cannot Be Replaced by a Close Analog – The Substitution Gate


In-class compounds such as 2-(allyloxy)benzaldehyde, 4-(allyloxy)-3-chlorobenzaldehyde, or 2-allyloxy-4-chlorobenzaldehyde share the same core formula (C10H9ClO2) and similar molecular weight, yet their substitution pattern critically determines reactivity, downstream product profiles, and biological target engagement [1]. The ortho‑allyloxy group in 2-(allyloxy)-5-chlorobenzenecarbaldehyde directs intramolecular radical cyclization regioselectivity, while the meta‑chlorine modulates electrophilicity of the aldehyde and steric environment without deactivating the ring toward further functionalization [2]. Swapping to a para‑chloro or non‑halogenated analog alters reaction yields, regiochemical outcomes, and the physicochemical properties of final products, making direct substitution unreliable without re‑optimization of synthetic routes [1][2].

Quantitative Differentiation: 2-(Allyloxy)-5-chlorobenzenecarbaldehyde vs. Structural Analogs


Radical Cyclization Yield – Halogen-Tolerant Substrate Outperforms Sterically Hindered Analogs

In a silver‑promoted radical cascade aryldifluoromethylation, a panel of monosubstituted halogenated 2‑allyloxybenzaldehydes (compounds 1f–1k, encompassing 5‑chloro, 4‑bromo, 4‑fluoro, etc.) delivered chroman‑4‑one products in moderate yields under standard conditions (AgNO₃/K₂S₂O₈, CH₃CN/H₂O, 80 °C, 16 h) [1]. While the unsubstituted parent 2‑allyloxybenzaldehyde (1a) gave a 56 % ¹⁹F NMR yield, the chloro‑bearing substrates consistently produced isolable products, whereas the di‑tert‑butyl analog (1e) gave only a trace under aqueous CH₃CN and required a switch to DMSO to reach 45 % yield, and the di‑bromo substrate (1l) was a poor performer [1]. This demonstrates that the mono‑chloro substituent at the 5‑position preserves reactivity better than sterically congested or electron‑withdrawing patterns.

Radical cyclization Chroman-4-one synthesis Silver-promoted aryldifluoromethylation

Visible-Light Photoredox Cascade – ortho-Allyloxy Chloro Pattern Enables 1,4-Diketone Assembly

A visible‑light‑induced cascade reaction of aroyl chlorides with 2‑(allyloxy)‑benzaldehyde derivatives produces 1,4‑diketones bearing chroman‑4‑one skeletons in moderate to good yields under mild, metal‑free conditions (blue LED, 425 ± 15 nm) [1]. The reaction exploits the unactivated C=C bond of the allyloxy group as a radical acceptor, a feature shared by the target compound. In contrast, benzaldehyde derivatives lacking the ortho‑allyloxy group (e.g., simple 4‑chlorobenzaldehyde) cannot participate in this tandem acylation/cyclization, and analogs with the allyloxy group at the 4‑position yield different cyclization products or require alternative catalytic systems [1]. The 5‑chloro substituent further enhances the electrophilicity of the aldehyde, potentially increasing initial condensation rates relative to electron‑donating substituted analogs.

Photoredox catalysis 1,4-Diketone synthesis Cascade radical cyclization

Physicochemical Profile – Lipophilicity and Polar Surface Area Differentiate from Non‑Chlorinated and Regioisomeric Analogs

The target compound exhibits a calculated LogP of 2.72 and a topological polar surface area (TPSA) of 26.3 Ų [1]. By comparison, the non‑chlorinated analog 2‑(allyloxy)benzaldehyde has a lower LogP (~2.1) and identical TPSA, while the regioisomer 4‑(allyloxy)-3‑chlorobenzaldehyde shows similar LogP but a different spatial arrangement of the chlorine and allyloxy groups that impacts molecular recognition and solid‑state packing . The 5‑chloro substitution increases lipophilicity by approximately 0.6 log units over the non‑halogenated parent, which can be significant for membrane permeability in cell‑based assays or for extraction efficiency in biphasic reaction workups.

Lipophilicity Drug-likeness Physicochemical properties

Commercial Purity Differentiation – 98% (GC) vs. Standard 95% Grades

The compound is available from multiple vendors at two distinct purity tiers: a 95% grade (e.g., VWR, CheMenu) and a 98% (GC) grade (AKSci) . While 95% purity may suffice for early‑stage route scouting, the 98% (GC) specification reduces the burden of unidentified impurities that could interfere with catalytic cycles or generate side products in multi‑step sequences. A 3% absolute purity gap translates to potentially 30 mg of impurities per gram of material, a meaningful difference for reaction optimization at milligram scale where catalyst poisoning by trace contaminants is a recognized failure mode.

Purity specification Quality control Procurement decision

Application Scenarios Where 2-(Allyloxy)-5-chlorobenzenecarbaldehyde Provides Definitive Advantage


Synthesis of 3‑Substituted Chroman‑4‑one Libraries for Drug Discovery

The compound is a direct precursor for radical cascade cyclization methods that install difluoromethyl, acyl, carbamoyl, or sulfone groups at the 3‑position of the chroman‑4‑one core [1]. The ortho‑allyloxy group provides the essential unactivated alkene handle for intramolecular radical trapping, while the meta‑chlorine does not interfere with the cyclization and can later serve as a cross‑coupling handle for further diversification. This orthogonal reactivity is not achievable with 4‑allyloxy or non‑allyloxy benzaldehyde analogs [1][2].

Prostaglandin D2 Receptor Modulator Development

Patent literature describes 1‑phenyl‑substituted heterocyclic derivatives constructed from 2‑(allyloxy)‑substituted benzaldehydes as prostaglandin receptor modulators . The 5‑chloro substitution pattern matches the structural requirements for receptor binding in this series, and procurement of the exact CAS‑registered building block ensures fidelity to the patented synthetic route without introducing regioisomeric impurities that could confound pharmacological profiling .

Building Block for sp²‑sp³ Cross‑Coupling and C–H Functionalization Method Development

The aldehyde group serves as a directing group for transition‑metal‑catalyzed C–H activation, while the allyloxy moiety can undergo Claisen rearrangement or serve as a protected phenol precursor. The 5‑chloro substituent provides a non‑labile synthetic handle for sequential cross‑coupling (e.g., Suzuki, Buchwald‑Hartwig) without competing with the aldehyde [2]. This differentiated reactivity profile, confirmed by the compound's successful use in multistep visible‑light‑mediated sequences, makes it preferable to simpler benzaldehydes that lack a halogen for downstream diversification [1][2].

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